2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one
Description
2-Cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one is a pyrimidinone derivative belonging to the dihydro-alkylthio-benzyl-oxopyrimidine (DABO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This compound exhibits potent activity against HIV-1 reverse transcriptase (RT), a critical enzyme in viral replication. Its structure features a pyrimidinone core substituted with a cyclopentylsulfanyl group at position 2 and a chiral 1-(2,6-difluorophenyl)ethyl moiety at position 2. These substituents enhance binding affinity to the RT enzyme’s hydrophobic pocket, contributing to its antiviral efficacy .
Properties
CAS No. |
255898-11-4 |
|---|---|
Molecular Formula |
C17H18F2N2OS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H18F2N2OS/c1-10(16-12(18)7-4-8-13(16)19)14-9-15(22)21-17(20-14)23-11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H,20,21,22) |
InChI Key |
CHBMGMAGCOPBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NC(=N1)SC2CCCC2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized via a condensation reaction between a suitable β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group can be introduced through a nucleophilic substitution reaction using a cyclopentylthiol and an appropriate leaving group on the pyrimidinone core.
Attachment of the 2,6-Difluorophenyl Ethyl Moiety: The final step involves the alkylation of the pyrimidinone core with a 2,6-difluorophenyl ethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
Antiviral Properties
The compound has also been investigated for its antiviral activity, particularly against HIV and Hepatitis C virus. Its ability to interfere with viral replication mechanisms makes it a candidate for further development in antiviral therapies. Research indicates that compounds with similar structures can enhance immune responses against viral infections .
Study on Anticancer Effects
In a study published in the Russian Journal of Organic Chemistry, researchers synthesized derivatives of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antiviral Research
Another investigation focused on the antiviral potential of this compound against HIV-1. The study highlighted its effectiveness in inhibiting viral entry into host cells, suggesting that it could serve as a foundation for developing new antiviral drugs targeting HIV envelope glycoproteins .
Mechanism of Action
The mechanism by which 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one exerts its effects depends on its interaction with specific molecular targets. Potential targets include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Binding Mode : Molecular dynamics simulations suggest that the cyclopentylsulfanyl group in the target compound forms van der Waals interactions with RT residues Tyr181 and Tyr188, stabilizing the “closed” conformation of the enzyme .
- Resistance Profile : Unlike first-generation NNRTIs (e.g., nevirapine), the 2,6-difluorophenyl moiety mitigates resistance mutations (e.g., K103N) by maintaining contact with Pro225 and Val106 .
Biological Activity
The compound 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one , with the CAS number 255898-11-4, belongs to a class of nitrogen-containing heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H18F2N2OS |
| Molecular Weight | 336.399 g/mol |
| LogP | 4.646 |
| PSA (Polar Surface Area) | 71.31 Ų |
Structural Characteristics
The compound features a pyrimidine core substituted with a cyclopentylsulfanyl group and a difluorophenyl ethyl moiety. The structural complexity contributes to its unique biological activity.
Antiviral Properties
Research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral activities. A study focused on similar compounds demonstrated their effectiveness against various viral strains, suggesting that 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one may have potential as an antiviral agent due to its structural similarities to known antiviral drugs .
Anticancer Activity
Emerging data suggest that pyrimidine derivatives can also exhibit anticancer properties. For instance, compounds structurally related to 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one have shown efficacy in inhibiting tumor cell proliferation in vitro. The mechanism is thought to involve cell cycle arrest and induction of apoptosis in cancer cells .
Synthetic Route Overview
The synthesis of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one involves several key steps:
- Condensation Reaction : The initial step combines 2-(2,6-difluorophenyl)acetic acid with malonic acid derivatives.
- Cyclization : The resulting intermediates undergo cyclization with thiourea to form the pyrimidine ring.
- Alkylation : Finally, cyclopentyl chloride is reacted with the pyrimidine derivative using potassium carbonate as a base to yield the target compound .
Study on Antiviral Derivatives
A comprehensive study evaluated various derivatives of pyrimidines against viral infections, noting that modifications in the substituents significantly affected their antiviral potency. The results indicated that compounds with a similar structure to 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one demonstrated promising results against influenza and other viral pathogens .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
